molecular formula C18H19ClN2O2S B5216646 N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-4-propoxybenzamide

N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-4-propoxybenzamide

Cat. No. B5216646
M. Wt: 362.9 g/mol
InChI Key: AEZWAZQWJNOWSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-4-propoxybenzamide, also known as ML141, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was first identified as a hit compound in a high-throughput screening campaign aimed at identifying inhibitors of the small GTPase, Cdc42. Since then, ML141 has been shown to have a variety of biological effects, including inhibition of cancer cell migration, modulation of immune cell function, and regulation of neuronal signaling pathways. In

Mechanism of Action

The mechanism of action of N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-4-propoxybenzamide is not fully understood, but it is known to be a selective inhibitor of the small GTPase, Cdc42. Cdc42 is involved in a variety of cellular processes, including cell migration, cytoskeletal organization, and intracellular signaling. N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-4-propoxybenzamide has been shown to inhibit the activity of Cdc42 by binding to its effector domain, preventing it from interacting with downstream signaling molecules.
Biochemical and Physiological Effects:
N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-4-propoxybenzamide has been shown to have a variety of biochemical and physiological effects. In addition to its effects on cancer cell migration and immune cell function, it has been shown to regulate neuronal signaling pathways, potentially making it a promising therapeutic agent for the treatment of neurological disorders. N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-4-propoxybenzamide has also been shown to have antioxidant properties, which may have potential applications in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-4-propoxybenzamide has several advantages as a research tool. It is a small molecule inhibitor, making it relatively easy to synthesize and manipulate in the laboratory. It is also highly selective for Cdc42, allowing for the specific study of this signaling pathway. However, N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-4-propoxybenzamide has some limitations as well. It has relatively low potency, requiring high concentrations for effective inhibition of Cdc42. In addition, its mechanism of action is not fully understood, making it difficult to interpret some of the results obtained from experiments using N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-4-propoxybenzamide.

Future Directions

There are several potential future directions for research on N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-4-propoxybenzamide. One area of interest is the development of more potent inhibitors of Cdc42, potentially using N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-4-propoxybenzamide as a starting point. Another area of interest is the study of N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-4-propoxybenzamide in combination with other therapeutic agents, such as chemotherapy drugs, to determine whether it can enhance their effectiveness. Finally, there is potential for the development of N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-4-propoxybenzamide as a therapeutic agent for the treatment of cancer, autoimmune diseases, and neurological disorders.

Synthesis Methods

The synthesis of N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-4-propoxybenzamide involves several steps, starting with the reaction of 4-propoxyaniline with thionyl chloride to form the corresponding chlorosulfonamide. This intermediate is then reacted with 3-chloro-4-methylbenzenamine in the presence of a base to form the desired product. The final compound is purified using column chromatography and characterized by spectroscopic methods.

Scientific Research Applications

N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-4-propoxybenzamide has been extensively studied in a variety of scientific fields. In cancer research, it has been shown to inhibit the migration and invasion of cancer cells, potentially making it a promising therapeutic agent for the treatment of metastatic cancer. In addition, N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-4-propoxybenzamide has been shown to modulate immune cell function, including the activation of T cells and the production of cytokines. This suggests that N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-4-propoxybenzamide may have potential applications in the treatment of autoimmune diseases and other immune-related disorders.

properties

IUPAC Name

N-[(3-chloro-4-methylphenyl)carbamothioyl]-4-propoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O2S/c1-3-10-23-15-8-5-13(6-9-15)17(22)21-18(24)20-14-7-4-12(2)16(19)11-14/h4-9,11H,3,10H2,1-2H3,(H2,20,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEZWAZQWJNOWSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3-chloro-4-methylphenyl)carbamothioyl]-4-propoxybenzamide

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